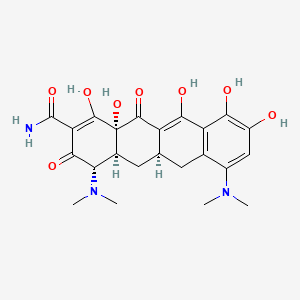

9-Hydroxyminocycline

Description

Properties

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,9,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O8/c1-25(2)11-7-12(27)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,27-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNKEKRNWOPIIK-IRDJJEOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81902-32-1 | |

| Record name | 9-Hydroxyminocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081902321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-HYDROXYMINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VXZ9652N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of 9-Hydroxyminocycline

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Evolving Landscape of Tetracyclines and the Significance of 9-Hydroxyminocycline

The tetracycline class of antibiotics has been a cornerstone of infectious disease treatment for decades. Minocycline, a second-generation semi-synthetic tetracycline, has distinguished itself with a broad spectrum of activity and unique pharmacokinetic properties. The journey to understand the full lifecycle of this important drug within the human body led to the discovery of its metabolites, molecules that hold the key to understanding its efficacy, potential for new therapeutic applications, and toxicological profile.

This technical guide provides a comprehensive overview of the discovery and isolation of this compound, the principal metabolite of minocycline. We will delve into the pioneering work that first identified this compound, the methodologies developed for its synthesis and purification, and the analytical techniques employed for its structural elucidation. This document is intended to serve as a detailed resource for researchers in drug metabolism, medicinal chemistry, and pharmacology, providing both the historical context and the practical details necessary to work with this significant metabolite.

The Genesis of Discovery: Unraveling the Metabolism of Minocycline

The story of this compound begins with the fundamental question of how minocycline is processed in the human body. Early research into tetracycline metabolism had not yielded significant evidence of biotransformation for the first-generation compounds. However, the unique chemical structure of minocycline suggested that it might follow a different metabolic fate.

In a landmark 1982 study, Nelis and De Leenheer provided the first concrete evidence that minocycline is indeed metabolized in humans[1][2]. Their work was pivotal, not only for identifying this compound but also for establishing a methodological framework for the isolation and characterization of tetracycline metabolites.

The Initial Observation: A Metabolite in Human Urine

The initial discovery was made through the analysis of human urine samples from individuals who had been administered minocycline. The researchers employed a meticulous analytical approach to separate and identify the components present in the urine that were not unchanged minocycline. This led to the isolation of a more polar compound, which was hypothesized to be a hydroxylated metabolite.

The identification of this metabolite, tentatively named this compound, was based on a combination of mass spectral and spectrophotometric analysis. Crucially, its identity was confirmed by comparison with a synthetically prepared standard, a common and rigorous practice in metabolite identification.

The Two Paths to this compound: Synthesis and Isolation

The ability to study this compound in detail required reliable methods to obtain the pure compound. Researchers have pursued two primary routes: chemical synthesis to create the molecule from its parent drug, and isolation from biological matrices where it is naturally formed.

Chemical Synthesis: Mimicking Biological Oxidation with the Udenfriend System

To confirm the structure of the isolated metabolite, Nelis and De Leenheer turned to chemical synthesis[1][2]. They utilized a modified Udenfriend system , a chemical model that simulates the enzymatic hydroxylation reactions carried out by monooxygenase enzymes in the body[3]. The Udenfriend reaction is a powerful tool for the hydroxylation of aromatic compounds, employing a mixture of ascorbic acid, a transition metal salt (typically iron(II)), and oxygen.

While the original 1982 paper does not provide a detailed step-by-step protocol, the principles of the Udenfriend reaction are well-established. The reaction generates hydroxyl radicals (•OH) in a controlled manner, which then attack the electron-rich aromatic ring of the minocycline molecule. The 9-position of the D-ring of minocycline is susceptible to this electrophilic attack, leading to the formation of this compound.

Conceptual Protocol for the Synthesis of this compound via a Modified Udenfriend System:

Disclaimer: This protocol is a conceptual representation based on the principles of the Udenfriend reaction and the available literature. Optimization of reaction conditions, including reagent concentrations, temperature, and reaction time, is crucial for successful synthesis and should be performed by qualified researchers.

Materials:

-

Minocycline hydrochloride

-

Ascorbic acid

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Phosphate buffer (pH 6.0-7.0)

-

Deionized water, degassed

-

Nitrogen gas

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve minocycline hydrochloride in a phosphate buffer. The flask should be purged with nitrogen to create an inert atmosphere.

-

Reagent Addition: To the stirred solution, add ascorbic acid and EDTA.

-

Initiation of Reaction: Prepare a fresh solution of ferrous sulfate in degassed deionized water. Add the ferrous sulfate solution to the reaction mixture dropwise.

-

Reaction Conditions: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) for a specified period. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Quenching the Reaction: Once the reaction has reached the desired conversion, it can be quenched by the addition of a chelating agent or by adjusting the pH.

-

Purification: The reaction mixture will contain unreacted minocycline, this compound, and other by-products. The desired product must be purified, typically using chromatographic techniques as described in Section 3.

Diagram of the Synthesis of this compound using the Udenfriend System:

Caption: Chemical synthesis of this compound from minocycline.

Isolation from Biological Matrices: A Two-Step Chromatographic Approach

The original method for isolating this compound from human urine, as described by Nelis and De Leenheer, involved a "two-step liquid chromatographic procedure"[1][2]. While the specific details of the columns and mobile phases used in the 1982 study are not fully elaborated in the abstract, the principles of this approach are fundamental to modern bioanalytical chemistry.

The process would have involved an initial sample clean-up and enrichment step, likely using a solid-phase extraction (SPE) or a low-resolution liquid chromatography column to remove interfering substances from the urine matrix. This would be followed by a high-resolution separation using HPLC to isolate the individual metabolites.

Conceptual Protocol for the Isolation of this compound from Urine:

Disclaimer: This is a generalized protocol based on modern bioanalytical techniques and the information available. Specific optimization will be required.

Part 1: Sample Preparation and Enrichment

-

Urine Collection: Collect urine samples from subjects administered minocycline.

-

Pre-treatment: Centrifuge the urine to remove particulate matter. Adjust the pH to optimize the stability and retention of the analytes.

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) with methanol followed by water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove salts and highly polar interferences.

-

Elute the minocycline and its metabolites with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

-

Part 2: High-Performance Liquid Chromatography (HPLC) Purification

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A reversed-phase C18 or C8 column is commonly used for the separation of tetracyclines and their metabolites.

-

Mobile Phase: A gradient elution is typically employed, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic modifier (e.g., acetonitrile or methanol). The mobile phase is often buffered and may contain additives like EDTA to improve peak shape.

-

Detection: Monitor the elution profile at a wavelength where both minocycline and this compound have significant absorbance (e.g., around 280 nm or 350 nm).

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Purity Assessment: Analyze the collected fractions for purity using the same or an orthogonal HPLC method. Pool the pure fractions and remove the solvent to obtain the isolated this compound.

Diagram of the Isolation and Purification Workflow:

Caption: Workflow for the isolation of this compound from urine.

Structural Elucidation and Characterization: Confirming the Identity

Once isolated or synthesized, the definitive identification of this compound requires a suite of analytical techniques to confirm its chemical structure and purity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound, mass spectrometry would have been used to confirm the addition of an oxygen atom to the minocycline molecule.

Expected Mass Spectrometric Data:

-

Molecular Ion: The molecular weight of minocycline is 457.48 g/mol . The molecular weight of this compound is 473.48 g/mol , a difference of 16 Da, corresponding to the addition of one oxygen atom.

-

Fragmentation Pattern: The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) would show characteristic losses from the tetracycline backbone, with some fragments shifted by 16 Da compared to the fragmentation of minocycline, indicating that the hydroxylation occurred on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. In 1991, Böcker and colleagues provided the first definitive proof of the structure of this compound using NMR analysis[4].

Expected NMR Spectral Data:

-

¹H NMR: The proton NMR spectrum of this compound would show the characteristic signals for the tetracycline core. The key difference compared to the spectrum of minocycline would be the change in the aromatic region. The introduction of a hydroxyl group at the 9-position would alter the chemical shifts and coupling patterns of the remaining aromatic protons on the D-ring.

-

¹³C NMR: The carbon NMR spectrum would provide further confirmation, with a downfield shift for the carbon atom at the 9-position due to the attachment of the electronegative oxygen atom. The chemical shifts of the other carbons in the D-ring would also be affected.

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₇N₃O₈ |

| Molecular Weight | 473.48 g/mol |

| Appearance | Expected to be a yellow solid |

| ¹H NMR | Changes in the aromatic region compared to minocycline |

| ¹³C NMR | Downfield shift of the C9 signal |

| Mass Spectrum (M+H)⁺ | m/z 474.18 |

Conclusion and Future Directions

The discovery and isolation of this compound represent a significant milestone in our understanding of tetracycline pharmacology. The methodologies developed for its synthesis and purification have provided researchers with the tools to investigate its biological activity, potential therapeutic applications, and role in the overall pharmacological profile of minocycline.

Future research in this area may focus on:

-

Pharmacological Activity: Investigating the antimicrobial and anti-inflammatory properties of this compound to determine if it contributes to the therapeutic effects of minocycline.

-

Toxicology: Assessing the potential for this compound to be involved in any of the adverse effects associated with minocycline therapy.

-

Drug Development: Exploring the potential of this compound as a lead compound for the development of new tetracycline derivatives with improved properties.

This in-depth technical guide has provided a comprehensive overview of the foundational work on this compound. It is our hope that this resource will inspire and support further research into this fascinating and important molecule.

References

- Böcker, R. H., Peter, R., Machbert, G., & Bauer, W. (1991). Identification and determination of the two principal metabolites of minocycline in humans.

- Nelis, H. J., & De Leenheer, A. P. (1982). Metabolism of minocycline in humans. Drug Metabolism and Disposition, 10(2), 142-146.

- Udenfriend, S., Clark, C. T., Axelrod, J., & Brodie, B. B. (1954). Ascorbic acid in aromatic hydroxylation. I. A model system for aromatic hydroxylation. Journal of Biological Chemistry, 208(2), 731-739.

-

Minocycline Disease Interactions. (n.d.). Drugs.com. Retrieved from [Link]

-

Nelis, H., & De Leenheer, A. (1982). Metabolism of minocycline in humans. Ghent University Academic Bibliography. Retrieved from [Link]

-

Mechanism of idiosyncratic drug induced liver injury (DILI): unresolved basic issues. (2019). Annals of Translational Medicine. Retrieved from [Link]

-

HPLC and LC-MS studies of hydroxylation of phenylalanine as an assay for hydroxyl radicals generated from Udenfriend's reagent. (2003). Biochemical and Biophysical Research Communications. Retrieved from [Link]

-

Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. (2018). The Open Medicinal Chemistry Journal. Retrieved from [Link]

Sources

- 1. Metabolism of minocycline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of minocycline in humans [biblio.ugent.be]

- 3. Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study [openmedicinalchemistryjournal.com]

- 4. US3947517A - Stereoselective introduction of tetracyclines hydroxyl group at 12(a) position in synthesis of tetracyclines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Synthesis of 9-Hydroxyminocycline from Minocycline

Abstract

This technical guide provides a comprehensive overview of the prospective synthesis of 9-hydroxyminocycline, a primary metabolite of the tetracycline antibiotic, minocycline. In the absence of a well-established, publicly documented chemical synthesis protocol, this document outlines a scientifically grounded, plausible synthetic strategy. We delve into the mechanistic rationale for the proposed chemical and biocatalytic approaches, address the inherent challenges of regioselectivity and substrate stability, and provide detailed methodologies for purification and characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of tetracycline derivatives for novel therapeutic applications.

Introduction: The Significance of this compound

Minocycline, a second-generation tetracycline, is valued for its broad-spectrum antibiotic activity and notable anti-inflammatory, immunomodulatory, and neuroprotective properties.[1] Its clinical utility, however, is sometimes tempered by dose-dependent side effects. The study of its metabolites is crucial for a complete understanding of its pharmacological and toxicological profile. This compound has been identified as a significant human metabolite of minocycline. A thorough understanding of its biological activity and the ability to produce it in sufficient quantities for research are therefore of considerable interest.

The direct chemical synthesis of this compound from minocycline presents a formidable challenge due to the complex and sensitive nature of the tetracycline scaffold. The electron-rich aromatic D-ring of minocycline is susceptible to oxidation; however, achieving regioselective hydroxylation at the C9 position without affecting other sensitive functionalities on the molecule requires a carefully considered synthetic approach. This guide will explore potential synthetic pathways, acknowledging the current research landscape and providing a forward-looking perspective for the synthesis of this and other hydroxylated tetracycline derivatives.

Proposed Synthetic Strategies: A Dual Approach

Given the complexities of tetracycline chemistry, we propose two distinct yet complementary strategies for the synthesis of this compound: a direct chemical hydroxylation approach and a biocatalytic approach.

Chemical Synthesis: Direct Aromatic C-H Hydroxylation

The most direct chemical route to this compound involves the electrophilic hydroxylation of the electron-rich aromatic D-ring of minocycline. The dimethylamino group at C7 is a strongly activating, ortho-, para-directing group. The C9 position is para to this group, making it a favorable site for electrophilic substitution. However, the C8 position is also activated (ortho), and the phenolic nature of the A-ring also presents potential sites for oxidation.

Plausible Reaction Scheme: Fenton-type Hydroxylation

A promising method for the hydroxylation of arenes is the use of Fenton's reagent, which consists of a solution of hydrogen peroxide (H₂O₂) and an iron(II) catalyst, typically iron(II) sulfate (FeSO₄).[2][3] This system generates highly reactive hydroxyl radicals (•OH) that can effect the hydroxylation of aromatic rings.[4][5][6]

DOT Script for Reaction Scheme

Caption: Proposed Fenton-type hydroxylation of minocycline.

Causality Behind Experimental Choices:

-

Reagent Selection: Fenton's reagent is chosen for its ability to generate hydroxyl radicals under relatively mild, aqueous conditions, which is crucial for the stability of the minocycline core.[7] The tetracycline scaffold is known to be unstable under harsh pH conditions, particularly alkaline environments.[8][9][10]

-

Reaction Conditions: The reaction would likely be performed in an acidic aqueous medium to maintain the stability of the tetracycline structure and the solubility of the iron salts. A low temperature would be necessary to control the high reactivity of the hydroxyl radical and minimize non-selective side reactions and degradation.

-

Regioselectivity: While the C9 position is electronically favored, the high reactivity of the hydroxyl radical can lead to a mixture of isomers (e.g., 8-hydroxyminocycline) and other oxidation products. Therefore, optimization of the reaction conditions (temperature, concentration of reagents, reaction time) would be critical to maximize the yield of the desired 9-hydroxy product.

Challenges in Chemical Synthesis:

-

Regioselectivity: Achieving selective hydroxylation at the C9 position is the primary challenge. The generation of a mixture of isomers would necessitate a complex purification process.

-

Substrate Stability: The tetracycline core is susceptible to degradation under oxidative conditions. Over-oxidation or cleavage of the rings are potential side reactions.[7]

-

Purification: The separation of this compound from the starting material, isomeric byproducts, and degradation products would require advanced chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC).

Biocatalytic Synthesis: An Enzymatic Approach

An alternative and potentially more selective method for the hydroxylation of minocycline is the use of enzymes. Flavin-dependent monooxygenases are a class of enzymes known to catalyze the hydroxylation of a wide range of substrates.

The Role of TetX and Other Monooxygenases:

The enzyme TetX is a flavin-dependent monooxygenase that has been shown to hydroxylate tetracyclines as a mechanism of bacterial resistance.[11][12][13] However, studies have indicated that TetX primarily hydroxylates tetracyclines at the 11a position, which leads to their inactivation.[11][14][15]

While TetX itself may not be the ideal enzyme for the synthesis of this compound, its existence and mechanism of action provide a strong rationale for exploring other monooxygenases or employing protein engineering to alter the regioselectivity of existing enzymes.

DOT Script for Biocatalytic Workflow

Caption: Workflow for a biocatalytic approach to this compound synthesis.

Advantages of a Biocatalytic Approach:

-

High Selectivity: Enzymes can offer unparalleled regioselectivity and stereoselectivity, potentially leading to the exclusive formation of this compound.

-

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous buffers at or near physiological pH and temperature, which would be ideal for the sensitive tetracycline scaffold.

-

Reduced Environmental Impact: Enzymatic reactions are generally more environmentally friendly than traditional chemical syntheses.

Current Limitations and Future Directions:

The primary limitation of this approach is the current lack of a known, readily available enzyme that selectively hydroxylates minocycline at the C9 position. Future research in this area would involve:

-

Enzyme Screening: High-throughput screening of microbial genomes and metagenomic libraries for novel monooxygenases with activity on tetracycline substrates.

-

Protein Engineering: Site-directed mutagenesis of known tetracycline-modifying enzymes, such as TetX, to alter their active site and shift the regioselectivity of the hydroxylation reaction.

Experimental Protocols: Purification and Characterization

Regardless of the synthetic route employed, a robust protocol for the purification and characterization of the final product is essential.

Purification Protocol: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of tetracycline derivatives due to its high resolving power.[16][17][18][19][20]

Step-by-Step HPLC Purification:

-

Sample Preparation: The crude reaction mixture is filtered to remove any particulate matter. The pH of the sample may need to be adjusted to be compatible with the mobile phase.

-

Column Selection: A reversed-phase C18 or C8 column is typically used for the separation of tetracyclines.[16][18]

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH) and an organic modifier (e.g., acetonitrile or methanol).[18][20] The acidic pH helps to maintain the stability of the tetracyclines and ensure good peak shape.

-

Detection: UV detection is commonly used, with a monitoring wavelength typically set around 260-350 nm.[16][18]

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Post-Purification Processing: The collected fractions are pooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.

Characterization Methods

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and spectrometric techniques.

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and retention time comparison. | A single major peak with a retention time distinct from minocycline. Purity is determined by the peak area percentage. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | The molecular weight of this compound is 473.48 g/mol . High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₂₃H₂₇N₃O₈). Tandem MS (MS/MS) can provide fragmentation patterns for further structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | ¹H and ¹³C NMR spectra will confirm the overall tetracycline scaffold. The key indicator of successful C9 hydroxylation will be the changes in the chemical shifts and coupling patterns of the protons on the aromatic D-ring compared to the spectra of minocycline. 2D NMR techniques (e.g., COSY, HMBC, HSQC) will be essential for unambiguous assignment of all proton and carbon signals. |

Table 1: Analytical Techniques for the Characterization of this compound

Conclusion and Future Outlook

The proposed chemical synthesis using Fenton-type reagents offers a direct but likely non-selective route that would require significant optimization and purification efforts. The biocatalytic approach, while currently limited by the lack of a known C9-hydroxylating enzyme, represents a highly promising avenue for future research, offering the potential for a clean, selective, and efficient synthesis.

Further research into selective C-H activation and hydroxylation methodologies, as well as continued exploration of the vast enzymatic landscape, will be key to unlocking the efficient synthesis of this compound and other valuable tetracycline derivatives.

References

-

Aromatic Hydroxylation by Fenton Reagents (Reactive Intermediate [Lx+FeIIOOH(BH+)], Not Free Hydroxyl Radical (HO.)). PubMed. Available at: [Link]

-

Fenton's reagent. Wikipedia. Available at: [Link]

-

-

fenton's reagents. Slideshare. Available at: [Link]

-

-

TetX Is a Flavin-Dependent Monooxygenase Conferring Resistance to Tetracycline Antibiotics. PubMed. Available at: [Link]

-

TetX-mediated inactivation of tetracycline. TetX catalyzes the hydroxylation of the antibiotic, which interferes with the metal-binding site required for activity. Adapted from (27). ResearchGate. Available at: [Link]

-

Direct hydroxylation of benzene and aromatics with H2O2 catalyzed by a self-assembled iron complex: evidence for a metal-based mechanism. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

(A) Hydroxylation of oxytetracycline by TetX. (B) Mechanism of class A FMOs. ResearchGate. Available at: [Link]

-

TetX Is a Flavin-dependent Monooxygenase Conferring Resistance to Tetracycline Antibiotics. ResearchGate. Available at: [Link]

-

Alkoxyalkylation of Electron-Rich Aromatic Compounds. MDPI. Available at: [Link]

-

A green approach to Fenton chemistry: mono-hydroxylation of salicylic acid in aqueous medium by the electrogeneration of Fenton's reagent. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Aromatic hydroxylation catalyzed by Fenton's reagent. Electron paramagnetic resonance study. I. Furans. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

Determination of minocycline in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry: Application to bioequivalence study. ResearchGate. Available at: [Link]

-

Aromatic Hydroxylation Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

-

HPLC Separation of Tetracycline Analogues: Comparison Study of Laser-Based Polarimetric Detection with UV Detection. agilent.com. Available at: [Link]

-

Tetracycline-inactivating enzymes from environmental, human commensal, and pathogenic bacteria cause broad-spectrum tetracycline. Digital Commons@Becker. Available at: [Link]

-

Syn Dihydroxylation of Alkenes | Osmium Tetroxide or Potassium Permanganate. YouTube. Available at: [Link]

-

HPLC Separation of Antibacterial Drugs with Tetracycline Structure Application. Agilent. Available at: [Link]

-

Minocycline: far beyond an antibiotic. PMC - PubMed Central. Available at: [Link]

-

Selective Aromatic C–H Hydroxylation Enabled by η6-Coordination to Iridium(III). NIH. Available at: [Link]

-

(PDF) Selective Aromatic C-H Hydroxylation Enabled by η6-Coordination to Iridium(III). ResearchGate. Available at: [Link]

-

Dihydroxylation reagents. Reddit. Available at: [Link]

-

Development and validation of an HPLC method for tetracycline-related USP monographs. academic.oup.com. Available at: [Link]

-

8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. Available at: [Link]

-

Oxidative degradation of tetracyclines. ResearchGate. Available at: [Link]

-

Impact of temperature and water hardness on the stability of mixed tetracyclines (chlortetracycline, oxytetracycline, and tetracycline) used in veterinary medicine in. AVMA Journals. Available at: [Link]

-

(PDF) Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method. ResearchGate. Available at: [Link]

-

(PDF) Oxidative Degradation of Tetracycline by Magnetite and Persulfate: Performance, Water Matrix Effect, and Reaction Mechanism. ResearchGate. Available at: [Link]

-

Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. SciSpace. Available at: [Link]

-

13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, meclocycline, and rolitetracycline. PubMed. Available at: [Link]

-

Reproducible mass spectrometry data processing and compound annotation in MZmine 3. nature.com. Available at: [Link]

Sources

- 1. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. Fenton's reagent - Wikipedia [en.wikipedia.org]

- 3. 6. fenton's reagents | PDF [slideshare.net]

- 4. Aromatic hydroxylation by Fenton reagents (reactive intermediate [Lx+FeIIOOH(BH+)], not free hydroxyl radical (HO.)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A green approach to Fenton chemistry: mono-hydroxylation of salicylic acid in aqueous medium by the electrogeneration of Fenton's reagent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. TetX is a flavin-dependent monooxygenase conferring resistance to tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 16. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]

- 17. academic.oup.com [academic.oup.com]

- 18. agilent.com [agilent.com]

- 19. selectscience.net [selectscience.net]

- 20. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidaion of 9-Hydroxyminocycline

This guide provides an in-depth, technically-focused protocol for the complete structural elucidation of 9-hydroxyminocycline, a principal metabolite of the second-generation tetracycline antibiotic, minocycline. Designed for researchers, medicinal chemists, and drug development professionals, this document eschews a rigid template in favor of a logical, field-proven workflow that integrates modern analytical techniques to deliver an unambiguous structural assignment. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides self-validating data that collectively build a comprehensive and trustworthy molecular picture.

Introduction: The Significance of Metabolite Characterization

Minocycline is a broad-spectrum tetracycline antibiotic that has been in clinical use for decades. Understanding its metabolic fate is crucial for a complete comprehension of its pharmacokinetic and pharmacodynamic profiles. This compound has been identified as a major human metabolite of minocycline[1]. The precise characterization of its molecular structure is a prerequisite for evaluating its biological activity, potential toxicity, and its role in the overall therapeutic effect of the parent drug. This guide outlines a multi-pronged analytical strategy to achieve this, moving from initial characterization to absolute stereochemical assignment.

The Strategic Workflow: A Multi-Technique Approach

The structural elucidation of a novel or modified natural product like this compound necessitates a synergistic application of several analytical techniques. No single method can provide a complete picture. Our strategy is based on a logical progression of experiments, where the results of one technique inform and are validated by the next.

Caption: Overall workflow for the structural elucidation of this compound.

Part 1: Isolation and Purification

The first critical step is to obtain a highly pure sample of this compound. As a metabolite, it will be present in a complex biological matrix (e.g., urine or plasma).

Protocol 1: High-Performance Liquid Chromatography (HPLC) Purification

-

Sample Preparation: Lyophilize the biological sample (e.g., urine) and reconstitute in a minimal volume of the initial mobile phase. Centrifuge to remove precipitated proteins and other macromolecules.

-

Chromatographic System: A reversed-phase C18 column is typically suitable for tetracycline-class compounds.

-

Mobile Phase: A gradient elution is recommended. Start with a high aqueous component (e.g., 95% water with 0.1% formic acid for improved peak shape) and gradually increase the organic component (e.g., acetonitrile or methanol).

-

Detection: Use a photodiode array (PDA) detector to monitor the elution, leveraging the characteristic UV absorbance of the tetracycline scaffold.

-

Fraction Collection: Collect the peak corresponding to this compound. Multiple rounds of purification may be necessary to achieve the purity required for NMR and X-ray crystallography.

-

Purity Assessment: The purity of the isolated fraction should be assessed by analytical HPLC and LC-MS.

Part 2: Unveiling the Molecular Formula and Fragmentation

Mass spectrometry provides the molecular weight and elemental composition, which are foundational pieces of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the accurate mass of the molecular ion, which in turn allows for the calculation of the molecular formula.

Protocol 2: LC-HRMS Analysis

-

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is required.

-

Ionization Mode: Electrospray ionization (ESI) is well-suited for tetracyclines. Both positive and negative ion modes should be evaluated, though positive mode is often more sensitive for these compounds[2].

-

Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected mass of this compound (Minocycline MW: 457.48 g/mol ; expected this compound MW: 473.48 g/mol ).

-

Data Analysis: The accurate mass of the protonated molecule [M+H]⁺ will be used to calculate the elemental composition using the instrument's software. The addition of an oxygen atom compared to minocycline should be evident.

Expected Outcome: The molecular formula of this compound will be determined. For example, a measured m/z of 474.1922 for the [M+H]⁺ ion would correspond to the molecular formula C₂₃H₂₈N₃O₈ (calculated m/z 474.1925), confirming the addition of one oxygen atom to the minocycline structure.

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments are used to fragment the molecular ion and analyze the resulting product ions. This provides crucial information about the compound's substructures and the location of the modification.

Protocol 3: MS/MS Fragmentation Analysis

-

Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, triple quadrupole, or ion trap) is used.

-

Precursor Ion Selection: The [M+H]⁺ ion of this compound is selected in the first mass analyzer.

-

Collision-Induced Dissociation (CID): The selected ion is fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

Product Ion Scan: The resulting fragment ions are analyzed in the second mass analyzer.

-

Data Interpretation: The fragmentation pattern of this compound is compared to that of a minocycline standard. The characteristic losses for tetracyclines, such as water and ammonia, will be observed[3]. The key is to identify fragments that retain the modification, which will help to localize the hydroxyl group to a specific part of the molecule.

Expected Outcome: A shift of 16 Da (the mass of oxygen) in the mass of fragments containing the D-ring, compared to the fragmentation pattern of minocycline, would strongly suggest that the hydroxylation has occurred on this ring.

Part 3: Mapping the Atomic Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Sample Preparation for NMR

Proper sample preparation is critical for obtaining high-quality NMR data.

Protocol 4: NMR Sample Preparation

-

Solvent Selection: A deuterated solvent in which the compound is soluble and stable is chosen. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices for tetracyclines.

-

Concentration: A sufficient concentration is needed for 2D NMR experiments, typically 1-5 mg in 0.5-0.7 mL of solvent.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

1D and 2D NMR Experiments

A combination of NMR experiments will be used to build the complete structural picture.

| Experiment | Purpose |

| ¹H NMR | Provides information on the number and chemical environment of protons. |

| ¹³C NMR | Provides information on the number and chemical environment of carbons. |

| HSQC | Correlates protons with their directly attached carbons. |

| HMBC | Correlates protons and carbons separated by 2-3 bonds, revealing long-range connectivity. |

| COSY | Identifies protons that are coupled to each other, typically on adjacent carbons. |

| NOESY | Identifies protons that are close in space, providing information on stereochemistry. |

Protocol 5: NMR Data Acquisition and Analysis

-

Acquire 1D Spectra: Obtain ¹H and ¹³C NMR spectra to get an overview of the molecule.

-

Acquire 2D Spectra:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will reveal which protons are directly attached to which carbons[4].

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the overall carbon skeleton. Correlations from protons to carbons 2 or 3 bonds away will piece together the molecular framework[4].

-

-

Data Interpretation:

-

Compare the spectra of this compound to those of minocycline. The chemical shifts of protons and carbons near the site of hydroxylation will be significantly altered.

-

In the aromatic D-ring of minocycline, there are two protons. The introduction of a hydroxyl group at the 9-position would result in only one aromatic proton.

-

The chemical shift of the carbon at the 9-position would be significantly deshielded due to the attached hydroxyl group.

-

HMBC correlations from the remaining aromatic proton and other nearby protons to the hydroxylated carbon (C9) will definitively confirm the position of the hydroxyl group.

-

Caption: Integration of NMR data for 2D structural elucidation.

Part 4: Absolute Stereochemical Confirmation with X-ray Crystallography

While NMR can define the 2D structure and relative stereochemistry, X-ray crystallography provides the definitive 3D structure, including the absolute stereochemistry.

Crystallization

Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step.

Protocol 6: Crystallization of this compound

-

Solvent Screening: A range of solvents and solvent systems should be screened. For tetracyclines, aqueous solutions with varying pH, as well as organic solvents like methanol, ethanol, and acetonitrile, can be effective[5][6][7].

-

Crystallization Techniques:

-

Slow Evaporation: The simplest method, where the solvent is allowed to slowly evaporate from a saturated solution.

-

Vapor Diffusion: A solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent.

-

Temperature Gradient: Slowly cooling a saturated solution can induce crystallization.

-

-

Crystal Selection: Once crystals have formed, a suitable single crystal is selected under a microscope for mounting.

X-ray Diffraction

Protocol 7: Single-Crystal X-ray Diffraction

-

Data Collection: The mounted crystal is irradiated with a focused beam of X-rays, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This model is then refined to best fit the experimental data.

Expected Outcome: The X-ray crystal structure will provide an unambiguous 3D model of this compound, confirming the connectivity established by NMR and definitively assigning the stereochemistry at all chiral centers.

Part 5: Synthesis of an Authentic Standard

The synthesis of this compound provides an authentic analytical standard for comparison, adding a final layer of validation to the structural elucidation. Methods for the modification of minocycline at the 9-position have been reported and can be adapted for the introduction of a hydroxyl group[8].

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of a metabolite like this compound is a multifaceted process that requires a carefully planned and executed analytical strategy. By integrating data from high-resolution mass spectrometry, a suite of 1D and 2D NMR experiments, and single-crystal X-ray crystallography, a definitive and trustworthy molecular structure can be established. This comprehensive characterization is fundamental for advancing our understanding of the pharmacology of minocycline and for the broader field of drug metabolism and development.

References

- [Study of the effect of certain factors on the process of tetracycline antibiotic crystallization]. (1975). Antibiotiki, 20(5), 423-426.

- [Effect of tetracycline base crystallization on the conditions properties of the powders and drug forms obtained. The development of directed crystallization procedures for tetracycline base]. (1977). Antibiotiki, 22(8), 678-683.

- [Effect of the crystallization conditions of tetracycline base on the properties of the powders and drug forms obtained. The dependence of the degree of dispersion of tetracycline base on the crystallization conditions]. (1977). Antibiotiki, 22(9), 841-86.

-

A Robust Platform for the Synthesis of New Tetracycline Antibiotics. (2005). Journal of the American Chemical Society, 127(42), 14893–14900. [Link]

-

Mass spectral characterization of tetracyclines by electrospray ionization, H/D exchange, and multiple stage mass spectrometry. (2001). Journal of the American Society for Mass Spectrometry, 12(10), 1095-1104. [Link]

-

Morphological crystal adsorbing tetracyclines and its interaction with magnesium ion in the process of struvite crystallization. (2022). Journal of Hazardous Materials, 425, 127926. [Link]

-

Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline. (1998). Journal of the American Society for Mass Spectrometry, 9(8), 817-823. [Link]

- Method for synthesizing minocycline and derivatives thereof. (2019).

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

NMR Metabolomics Protocols for Drug Discovery. (2018). Methods in Molecular Biology, 1781, 149–165. [Link]

-

Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018). YouTube. [Link]

-

Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra of the... (n.d.). ResearchGate. [Link]

-

Sample Preparation and Data Analysis for NMR-Based Metabolomics. (2018). Methods in Molecular Biology, 1738, 379–394. [Link]

-

Sample preparation and data analysis for NMR-based metabolomics. (n.d.). Penn State. [Link]

-

DEVELOPMENT AND ASSESSMENT OF MINOCYCLINE SUSTAINED RELEASE CAPSULE FORMULATIONS. (n.d.). CORE. [Link]

-

Synthesis and Antibacterial Activity of 9-substituted Minocycline Derivatives. (2006). Bioorganic & Medicinal Chemistry Letters, 16(2), 400-403. [Link]

-

Does anybody have a good protocol for preparing cells for NMR metabolomics?. (2015). ResearchGate. [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2016). Journal of Pharmaceutical Sciences, 105(7), 2088–2095. [Link]

-

7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

-

(PDF) Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. (2019). ResearchGate. [Link]

-

(A) Partial 2D multiplicity-edited HSQC NMR correlation map of the... (n.d.). ResearchGate. [Link]

- Novel method for synthesizing 9-amino minocycline sulfate. (2022).

- Methods for synthesizing 9-substituted minocycline. (2010).

-

Identification of related substances in minocycline hydrochloride via 2D-LC-Q-TOF /MS. (2025). Journal of Pharmaceutical and Biomedical Analysis, 262, 116862. [Link]

-

Chromatographic mass spectrometric determination of tetracycline antibiotics in water using a single-quadrupole mass analyzer. (2023). Hygiene and Sanitation, 102(11), 1146-1154. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. [Study of the effect of certain factors on the process of tetracycline antibiotic crystallization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effect of tetracycline base crystallization on the conditions properties of the powders and drug forms obtained. The development of directed crystallization procedures for tetracycline base] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of the crystallization conditions of tetracycline base on the properties of the powders and drug forms obtained. The dependence of the degree of dispersion of tetracycline base on the crystallization conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activity of 9-substituted minocycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 9-Hydroxyminocycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyminocycline is the principal active metabolite of minocycline, a semi-synthetic, second-generation tetracycline antibiotic.[1] Minocycline is recognized for its broad-spectrum antibacterial activity and is also utilized for its anti-inflammatory, neuroprotective, and immunomodulatory effects.[2] The therapeutic efficacy and pharmacokinetic profile of minocycline are intrinsically linked to the physicochemical properties of both the parent drug and its metabolites. Understanding the characteristics of this compound is therefore critical for a comprehensive evaluation of minocycline's overall pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed examination of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for their determination.

Chemical Identity and Structure

This compound is formed in the liver via hydroxylation of minocycline, a metabolic conversion primarily mediated by the CYP3A4 enzyme.[3] This structural modification, the addition of a hydroxyl group at the 9-position of the tetracycline ring, significantly influences the molecule's properties.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₇N₃O₈ | [3] |

| Molecular Weight | 473.48 g/mol | [3] |

| IUPAC Name | (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,9,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | [3] |

| CAS Number | 81902-32-1 | [3] |

Section 1: Aqueous Solubility

The aqueous solubility of a drug substance is a critical determinant of its oral bioavailability and formulation design. Poor solubility can lead to incomplete absorption and erratic therapeutic outcomes.

Significance in Drug Development

A thorough understanding of the aqueous solubility of this compound is essential for predicting its in vivo dissolution rate and subsequent absorption. As a major metabolite, its solubility also impacts its distribution in bodily fluids and its potential for accumulation and clearance.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of glass vials containing a fixed volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline at various pH values).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

-

Sample Collection and Preparation:

-

After agitation, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is crucial to use a filter syringe (e.g., 0.45 µm pore size).

-

-

Quantification of Dissolved Compound:

-

Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the solubility by interpolating the concentration of the analyte in the sample from the calibration curve.

-

Self-Validation: The attainment of equilibrium can be confirmed by analyzing samples at different time points (e.g., 24, 48, and 72 hours). The solubility is considered to be at equilibrium when consecutive measurements show no significant change in concentration.

Caption: Workflow for Shake-Flask Solubility Determination.

Section 2: Ionization Constant (pKa)

The pKa value reflects the acidity or basicity of a compound and dictates its ionization state at a given pH. This is a crucial parameter as the charge of a molecule significantly affects its solubility, permeability, and binding to biological targets.

Significance in Drug Development

The ionization state of this compound will vary throughout the gastrointestinal tract, influencing its absorption. Furthermore, its ability to cross the blood-brain barrier and penetrate other tissues is dependent on its charge.[2] Tetracyclines are known to have multiple pKa values due to their complex structures.[8]

Experimental Protocol: UV-Vis Spectrophotometry for pKa Determination

UV-Vis spectrophotometry provides a rapid and sensitive method for determining pKa values, particularly for compounds with a chromophore whose absorbance spectrum changes with ionization.[9]

Principle: The absorbance of a solution of the compound is measured across a range of pH values. The pKa is determined from the inflection point of the sigmoidal curve generated by plotting absorbance versus pH.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Add a small, constant volume of the stock solution to each buffer solution to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the pKa.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm.

-

Identify the wavelength(s) at which the greatest change in absorbance is observed as a function of pH.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength(s) against the corresponding pH of each buffer solution.

-

Fit the data to a sigmoidal dose-response curve. The pKa value corresponds to the pH at the midpoint of the curve.

-

For molecules with multiple ionizable groups, deconvolution of the spectral data may be necessary to determine each pKa.

-

Self-Validation: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results. The ionic strength of the buffer solutions should be kept constant.

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Section 3: Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's affinity for a nonpolar environment relative to a polar one. It is a key predictor of a drug's membrane permeability, protein binding, and overall pharmacokinetic behavior.

Significance in Drug Development

The lipophilicity of this compound will influence its ability to cross cell membranes and the blood-brain barrier.[10] A higher lipophilicity is generally associated with better membrane permeability but can also lead to increased metabolic clearance and lower aqueous solubility. The addition of a hydroxyl group to minocycline is expected to decrease its lipophilicity.

Computed Lipophilicity

While experimental determination is preferred, computational models provide a valuable estimate of lipophilicity.

| Parameter | Value | Source |

| XLogP3-AA | 1.3 | PubChem |

Experimental Protocol: RP-HPLC for logD Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the lipophilicity of a compound.

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A series of reference compounds with known logP values are used to create a calibration curve.

Step-by-Step Methodology:

-

Preparation of Mobile Phase and Standards:

-

Prepare a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to determine logD at a specific pH.

-

Prepare solutions of this compound and a set of reference compounds with a range of known logP values.

-

-

Chromatographic Analysis:

-

Inject each standard and the sample solution onto the RP-HPLC system.

-

Record the retention time for each compound.

-

-

Data Analysis:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

Plot the log(k') of the reference compounds against their known logP values to generate a calibration curve.

-

Determine the logP/logD of this compound by interpolating its log(k') value on the calibration curve.

-

Self-Validation: The linearity of the calibration curve (R² > 0.98) is a key indicator of a valid method. The use of a well-characterized set of reference compounds is essential.

Section 4: Chemical Stability

Assessing the chemical stability of a drug metabolite is crucial for understanding its degradation pathways and for the development of stable formulations and analytical methods. Forced degradation studies are performed to accelerate the degradation process under various stress conditions.[11][12]

Significance in Drug Development

The stability of this compound under different pH, temperature, and oxidative conditions will determine its shelf-life in formulations and its fate in biological systems. Identifying its degradation products is important for safety assessment. Minocycline itself is known to undergo degradation under acidic, basic, oxidative, and photolytic conditions.[13]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted according to ICH guidelines.[12][14]

Principle: The compound is subjected to stress conditions that are more severe than those encountered during normal handling and storage to induce degradation. The resulting degradation products are then analyzed.

Step-by-Step Methodology:

-

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat a solution of this compound with a strong base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of this compound to UV light.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point.

-

Identify and characterize the major degradation products using techniques such as LC-MS/MS.

-

Self-Validation: A good stability-indicating method will show a decrease in the peak area of the parent drug with a corresponding increase in the peak areas of the degradation products, demonstrating mass balance.

Caption: Workflow for Forced Degradation Studies.

Conclusion

The physicochemical properties of this compound are integral to its biological activity and pharmacokinetic profile. This guide has outlined the significance of these properties and provided detailed, self-validating experimental protocols for their determination. A thorough characterization of the solubility, pKa, lipophilicity, and stability of this key metabolite is essential for a complete understanding of the therapeutic action of minocycline and for the development of new and improved tetracycline-based therapies.

References

-

Jain, N., Jain, G. K., Ahmad, F. J., & Khar, R. K. (2007). Validated stability-indicating densitometric thin-layer chromatography: application to stress degradation studies of minocycline. Analytica Chimica Acta, 599(2), 302–309. [Link]

-

Barza, M., & Weinstein, L. (1974). Relation between lipophilicity and pharmacological behavior of minocycline, doxycycline, tetracycline, and oxytetracycline in dogs. Antimicrobial Agents and Chemotherapy, 6(6), 831–838. [Link]

-

Garrido-Mesa, N., Zarzuelo, A., & Gálvez, J. (2023). Minocycline: Far beyond an antibiotic. StatPearls. [Link]

-

Grada, A., Bunick, C. G., & Kircik, L. H. (2023). Sarecycline's Lipophilicity May Explain Lower Rates of Adverse Events. Dermatology Times. [Link]

-

Barza, M., & Weinstein, L. (1974). Relation Between Lipophilicity and Pharmacological Behavior of Minocycline, Doxycycline, Tetracycline, and Oxytetracycline in Dogs. Antimicrobial Agents and Chemotherapy, 6(6), 831-838. [Link]

-

SIELC Technologies. (n.d.). HPLC Method For Analysis Of Minocycline on Primesep 100 column. Retrieved from [Link]

-

Sáez-Llorens, X., & McCracken, G. H. (1988). Clinical pharmacokinetics of doxycycline and minocycline. Clinical Pharmacokinetics, 15(6), 355–366. [Link]

- Google Patents. (n.d.). CN111855857A - High performance liquid chromatography detection method for minocycline hydrochloride and impurities thereof.

-

Loísa, I., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1035-1039. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

- Google Patents. (n.d.). CN105353062A - HPLC analysis method for measuring minocycline and related substances thereof.

-

Mascher, H. J., & Kikuta, C. (1998). Determination of minocycline in human plasma by high-performance liquid chromatography with UV detection after liquid-liquid extraction. Journal of Chromatography A, 812(1-2), 339–342. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). Determination of aqueous solubility by heating and equilibration: A technical note. European Journal of Pharmaceutical Sciences, 132, 119-122. [Link]

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Jain, N., et al. (2007). Validated stability-indicating densitometric thin-layer chromatography: Application to stress degradation studies of minocycline. Analytica Chimica Acta, 599(2), 302-309. [Link]

-

Jain, N., Jain, G. K., Ahmad, F. J., & Khar, R. K. (2007). Validated stability-indicating densitometric thin-layer chromatography: application to stress degradation studies of minocycline. Analytica Chimica Acta, 599(2), 302–309. [Link]

-

Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave online. [Link]

-

IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

-

Hussien, E. M. (2014). Development and validation of an HPLC method for tetracycline-related USP monographs. Journal of Liquid Chromatography & Related Technologies, 37(18), 2635-2651. [Link]

-

Hussien, E. M. (2014). Development and validation of an HPLC method for tetracycline-related USP monographs. Journal of Liquid Chromatography & Related Technologies, 37(18), 2635-2651. [Link]

-

Al-Sammarraie, N. S. N. (2025). Development of two spectrophotometric methods in determination of tetracycline. Iraqi Journal of Agricultural Sciences, 56(1), 268-277. [Link]

-

LSC Group®. (n.d.). ICH Stability Guidelines. [Link]

-

Na-Bangchang, K., et al. (2002). Rapid Liquid Chromatographic Method for Simultaneous Determination of Tetracyclines Antibiotics and 6-epi-doxycycline in Pharmaceutical Products Using Porous Graphitic Carbon Column. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 589-597. [Link]

-

Mustansiriyah University. (n.d.). Experiment-1 Assay of tetracycline by calibration curve method. College of Pharmacy. [Link]

-

Tella, A. C., et al. (2011). Spectrophotometric determination of tetracyclines using p-N,N-dimethylphenylenediamine and sodium metaperiodate. Rasayan Journal of Chemistry, 4(3), 539-543. [Link]

-

Al-Adilee, K. J., & Al-Juboori, A. M. (2013). Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions. Journal of Chemistry, 2013, 1-10. [Link]

-

European Medicines Agency. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. [Link]

-

Nelis, H. J., & De Leenheer, A. P. (1982). Metabolism of minocycline in humans. Drug Metabolism and Disposition, 10(2), 142–146. [Link]

-

Li, Z., et al. (2020). The solubility profile and dissolution thermodynamic properties of minocycline hydrochloride in some pure and mixed solvents at several temperatures. Journal of Molecular Liquids, 311, 113296. [Link]

-

National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]

-

Cohen, L. H., et al. (2001). Determination of minocycline in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry: Application to bioequivalence study. Journal of Chromatography B: Biomedical Sciences and Applications, 75(1-2), 1-7. [Link]

-

Saghir, S., et al. (2022). Mechanisms and factors affecting the removal of minocycline from aqueous solutions using graphene-modified resorcinol formaldehyde aerogels. Scientific Reports, 12(1), 1-15. [Link]

-

Dehghan, M. H. G., & Amale, R. A. (n.d.). Derivative Spectrophotometric Estimation of Minocycline Hydrochloride in Bulk and Pharmaceutical Dosage Forms. International Journal of ChemTech Research, 2(1), 243-248. [Link]

Sources

- 1. Metabolism of minocycline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound|C23H27N3O8|CAS 81902-32-1 [benchchem.com]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. HPLC Method For Analysis Of Minocycline on Primesep 100 column | SIELC Technologies [sielc.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. dermatologytimes.com [dermatologytimes.com]

- 11. medcraveonline.com [medcraveonline.com]

- 12. ijcrt.org [ijcrt.org]

- 13. Validated stability-indicating densitometric thin-layer chromatography: application to stress degradation studies of minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ajrconline.org [ajrconline.org]

An In-depth Technical Guide to the Mechanism of Action of 9-Hydroxyminocycline

Abstract

9-Hydroxyminocycline is the primary active metabolite of minocycline, a second-generation, semi-synthetic tetracycline antibiotic.[1][2] While minocycline has been extensively studied for its multifaceted pharmacological profile, encompassing antimicrobial, anti-inflammatory, and neuroprotective properties, the specific mechanisms of this compound are intrinsically linked to its parent compound.[3][4] This technical guide provides a comprehensive analysis of the mechanism of action of this compound, drawing from the well-established activities of minocycline. The guide will delve into its canonical role in bacterial protein synthesis inhibition, as well as its pleiotropic effects on inflammation, apoptosis, and cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activities.

Introduction: The Molecular Context of this compound

Minocycline, a highly lipophilic tetracycline derivative, undergoes hepatic metabolism, primarily through hydroxylation, to form this compound.[3] This metabolic conversion is a critical aspect of its pharmacokinetic profile. The structural similarity between the parent drug and its metabolite suggests a conservation of the core mechanisms of action. Therefore, a thorough understanding of minocycline's biological effects provides a robust framework for elucidating the activities of this compound.

Minocycline's therapeutic applications have expanded beyond its initial use as an antibiotic for a wide range of bacterial infections, including those of the skin and respiratory tract.[5][6] It is now recognized for its potential in managing conditions with inflammatory and neurodegenerative components, such as rheumatoid arthritis and certain neurodegenerative diseases.[3][7] This expansion of its therapeutic profile is attributed to its diverse molecular interactions, which are likely shared by its 9-hydroxy metabolite.

Canonical Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The foundational mechanism of action for all tetracycline-class antibiotics, including this compound, is the inhibition of bacterial protein synthesis.[5][8] This bacteriostatic effect is achieved through a specific and high-affinity binding to the bacterial 30S ribosomal subunit.[9][10]

By binding to the 30S subunit, this compound effectively blocks the attachment of aminoacyl-tRNA to the ribosomal A-site.[11] This steric hindrance prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein elongation and, consequently, bacterial growth and replication.[10][12] This targeted action on the prokaryotic ribosome, which differs structurally from the eukaryotic 80S ribosome, accounts for the selective toxicity of tetracyclines against bacteria.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antibacterial efficacy of a compound like this compound is the determination of its Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain.

Methodology: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in cation-adjusted Mueller-Hinton Broth (CAMHB) to a standardized turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in CAMHB in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Pleiotropic Mechanisms: Beyond Antibacterial Activity

The therapeutic potential of this compound extends beyond its antibacterial properties, encompassing significant anti-inflammatory, anti-apoptotic, and neuroprotective effects. These actions are attributed to its ability to modulate various cellular and molecular pathways.

Anti-inflammatory and Immunomodulatory Effects

This compound, akin to its parent compound, exhibits potent anti-inflammatory and immunomodulatory properties.[2][3] These effects are mediated through several key mechanisms:

-

Inhibition of Microglial Activation: In the central nervous system (CNS), microglia are the resident immune cells. Their chronic activation contributes to neuroinflammation. Minocycline has been shown to inhibit microglial activation, thereby reducing the production and release of pro-inflammatory cytokines such as TNF-α and IL-6.[8]

-

Modulation of T-cell Activity: Minocycline can influence T-cell proliferation and differentiation, promoting a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 phenotype.[8]

-

Inhibition of Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in tissue remodeling and inflammation. Minocycline is a known inhibitor of MMPs, which contributes to its anti-inflammatory and neuroprotective effects.[4]

-

Retinoid Signaling Pathway: Recent studies have indicated that the anti-inflammatory effects of minocycline may be mediated through the retinoid signaling pathway. Minocycline can inhibit the degradation of retinoic acid, leading to enhanced signaling through retinoic acid receptors (RARs), which in turn suppresses pro-inflammatory cytokine production.[13]

Experimental Workflow: Assessing Anti-inflammatory Activity in vitro

Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for in vitro anti-inflammatory assessment.

Neuroprotective and Anti-apoptotic Mechanisms